molecular formula C7H9NO2 B1590124 6-(Hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4811-16-9

6-(Hydroxymethyl)-2-methylpyridin-3-ol

Cat. No. B1590124
CAS RN: 4811-16-9
M. Wt: 139.15 g/mol
InChI Key: GCNVWKLOXABYCX-UHFFFAOYSA-N
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Description

“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound “6-(Hydroxymethyl)-2-methylpyridin-3-ol” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Formation and Role in Food Chemistry

6-(Hydroxymethyl)pyridin-3-ol, formed by the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds, plays a significant role in the formation of pyridin-3-ols in foods. This compound is notably produced at neutral pH values and is influenced by reaction times and temperature. It is particularly prevalent in honey and sugarcane honey when subjected to thermal heating in the presence of ammonia, suggesting its unavoidable formation in foods under these conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).

Molecular Structure and Vibrational Analysis

An extensive study on the molecular structure and vibrational analysis of 6-(Hydroxymethyl)pyridin-3-ol derivatives has been conducted. This includes experimental FT-IR and FT-Raman spectra analyses, along with theoretical calculations using Hartree Fock and density functional B3LYP methods. These studies are crucial for understanding the compound's molecular behavior and interactions (Krishnan et al., 2013).

Antioxidant Properties and Radical Scavenging

Research has been conducted on derivatives of 6-(Hydroxymethyl)pyridin-3-ol for their radical scavenging and antioxidant properties. Certain derivatives exhibit significant antioxidant effects on mitochondrial membranes, surpassing those of natural prototypes and clinically used analogs (Semenov et al., 2020).

Coordination Chemistry and Self-Assembly

Studies have explored how terminal hydroxymethyl groups on pyridin-3-ols, such as 6-(Hydroxymethyl)pyridin-3-ol, influence metal coordination and self-assembly in Cu(II) complexes. These complexes exhibit various coordination geometries and are stabilized through a mix of ionic, hydrogen bonding, and π-stacking interactions. This research is vital for understanding the compound's potential in coordination chemistry (Hutchinson, Hanton, & Moratti, 2010).

properties

IUPAC Name

6-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVWKLOXABYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496282
Record name 6-(Hydroxymethyl)-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-2-methylpyridin-3-ol

CAS RN

4811-16-9
Record name 6-(Hydroxymethyl)-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 27.2 g. (0.25 mol) of 3-hydroxy-2-methylpyridine, 100 ml. of 10% sodium hydroxide in 75 ml. of water and 22.5 ml. (0.25 mol) of 40% formalin (aqueous methanolic formaldehyde solution) is refluxed for two hours. An additional amount of 40% formalin (22.5 ml.) is added and the reflux is continued for two hours. The mixture is acidified with acetic acid and the resulting precipitate is filtered and washed with acetone. The filtrate is evaporated to dryness and the residue is repeatedly extracted with hot acetone. The extract is dried, treated with charcoal and evaporated to give crude 3-hydroxy-6-hydroxymethyl-2-methylpyridine as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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